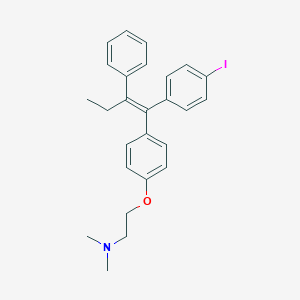
4-Iodotamoxifen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodotamoxifen is a synthetic derivative of tamoxifen, which is a selective estrogen receptor modulator (SERM) that has been widely used in the treatment of estrogen receptor-positive breast cancer. 4-Iodotamoxifen, on the other hand, is a potent antagonist of the estrogen receptor (ER) and has been used in numerous scientific research studies as a tool to investigate the role of estrogen signaling in various physiological and pathological processes.
Mechanism Of Action
4-Iodotamoxifen acts as an antagonist of the estrogen receptor by binding to the receptor and preventing estrogen from binding. This results in a decrease in estrogen signaling and downstream effects on gene expression and cellular function.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-iodotamoxifen depend on the specific tissue and cell type being studied. In breast cancer cells, 4-iodotamoxifen has been shown to inhibit cell proliferation and induce apoptosis. In bone cells, it has been shown to increase bone density and prevent bone loss. In cardiovascular cells, it has been shown to improve endothelial function and reduce inflammation. In brain cells, it has been shown to promote neuroprotection and improve cognitive function.
Advantages And Limitations For Lab Experiments
One advantage of using 4-iodotamoxifen in lab experiments is its high potency and specificity for the estrogen receptor. This allows for precise manipulation of estrogen signaling in a variety of cell types. However, one limitation is that it can be difficult to obtain pure 4-iodotamoxifen, which can affect the reproducibility of experiments.
Future Directions
There are numerous future directions for research involving 4-iodotamoxifen. One area of interest is investigating its potential therapeutic applications in diseases such as osteoporosis, cardiovascular disease, and neurodegenerative disorders. Additionally, there is ongoing research into the development of novel 4-Iodotamoxifens that may have improved potency and selectivity compared to 4-iodotamoxifen. Finally, there is interest in studying the effects of 4-iodotamoxifen on non-estrogen receptor signaling pathways, which may provide new insights into its mechanism of action.
Synthesis Methods
The synthesis of 4-iodotamoxifen involves the substitution of the hydroxyl group in tamoxifen with an iodine atom. This reaction is typically carried out using iodine and an oxidizing agent such as iodine monochloride or iodine pentoxide. The resulting product is then purified using chromatography techniques to obtain pure 4-iodotamoxifen.
Scientific Research Applications
4-Iodotamoxifen has been widely used in scientific research as a tool to investigate the role of estrogen signaling in various physiological and pathological processes. It has been used to study the effects of estrogen signaling on cell proliferation, differentiation, and apoptosis in breast cancer cells. Additionally, it has been used to investigate the role of estrogen signaling in bone metabolism, cardiovascular function, and brain development.
properties
CAS RN |
116057-68-2 |
|---|---|
Product Name |
4-Iodotamoxifen |
Molecular Formula |
C26H28INO |
Molecular Weight |
497.4 g/mol |
IUPAC Name |
2-[4-[(Z)-1-(4-iodophenyl)-2-phenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C26H28INO/c1-4-25(20-8-6-5-7-9-20)26(21-10-14-23(27)15-11-21)22-12-16-24(17-13-22)29-19-18-28(2)3/h5-17H,4,18-19H2,1-3H3/b26-25+ |
InChI Key |
BSZGETWFQDIDDX-OCEACIFDSA-N |
Isomeric SMILES |
CC/C(=C(\C1=CC=C(C=C1)OCCN(C)C)/C2=CC=C(C=C2)I)/C3=CC=CC=C3 |
SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC=C(C=C2)I)C3=CC=CC=C3 |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC=C(C=C2)I)C3=CC=CC=C3 |
synonyms |
2-(4-(1-(4-iodophenyl)-2-phenyl-1-butenyl)phenoxy)-N,N-dimethylethylamine 4-iodo-tamoxifen 4-iodotamoxifen |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



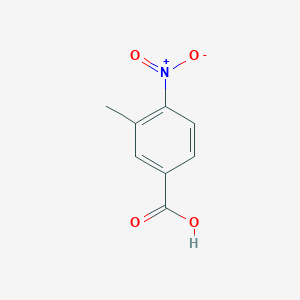
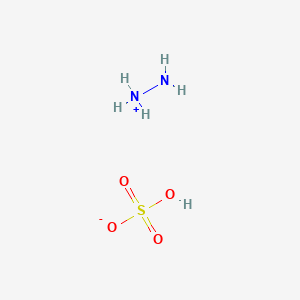
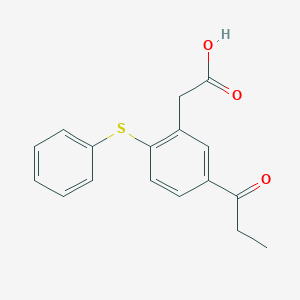
![1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazine](/img/structure/B51846.png)
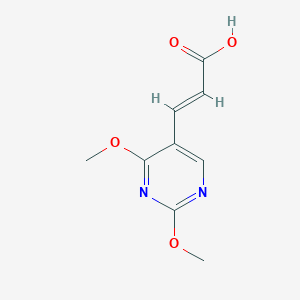
![N,N-dibutyl-4-[(1E,3E)-4-[1-[3-(diethylamino)propyl]pyridin-1-ium-4-yl]buta-1,3-dienyl]aniline](/img/structure/B51849.png)


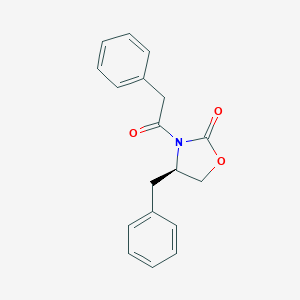

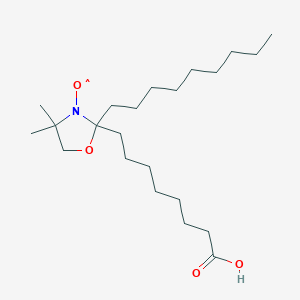
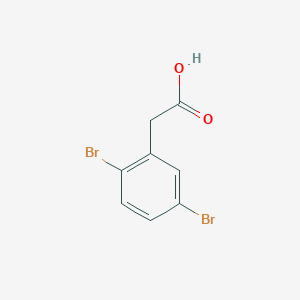
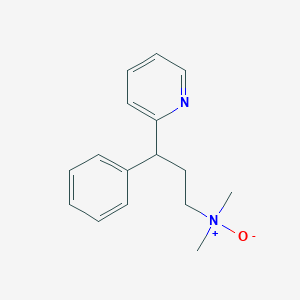
![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B51874.png)